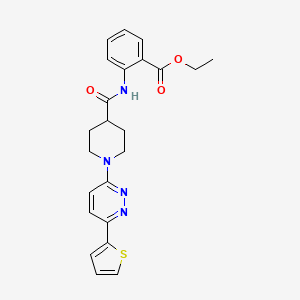
N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Biological Evaluation
A Novel Synthetic Approach
A study detailed a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential. This research highlights a series of N-aryl/aralkyl derivatives synthesized through successive conversions, starting from 4-chlorobenzoic acid, leading to the development of compounds with significant α-glucosidase inhibitory activity. The structural determination of these compounds was supported by various spectroscopic analyses, and their α-glucosidase inhibitory potential was evaluated, revealing several compounds as promising inhibitors (Iftikhar et al., 2019).
Anticancer Activity
Another study focused on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. This research synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, finding specific compounds exhibited high selectivity and significant apoptosis percentage against certain cancer cell lines, providing a foundation for potential anticancer drug development (Evren et al., 2019).
Molecular Modeling and Photovoltaic Efficiency
Molecular Docking and Efficiency Modeling
Research into bioactive benzothiazolinone acetamide analogs included spectroscopic and quantum mechanical studies, alongside ligand-protein interactions and photovoltaic efficiency modeling. The study synthesized and analyzed compounds for their light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking aimed to understand the binding interactions with Cyclooxygenase 1 (COX1), indicating potential applications beyond medicinal chemistry into renewable energy sources (Mary et al., 2020).
Antimicrobial Properties
Antibacterial Activity Synthesis
A systematic investigation into the synthesis, characterization, and biological activities of certain acetamide derivatives revealed their potential antibacterial activity. This research underscores the importance of chemical synthesis in developing new compounds with potential applications in combating bacterial infections (Gullapelli et al., 2014).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-24-17(14-4-8-16(21)9-5-14)11-23-19(24)26-12-18(25)22-10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEVMKNDWVGKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

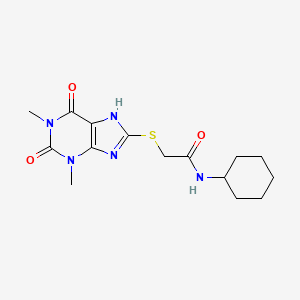


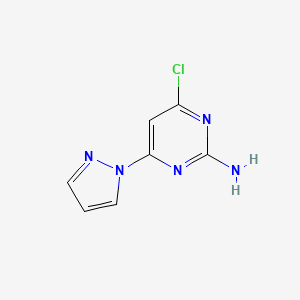
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2774606.png)
![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)
![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)
![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)
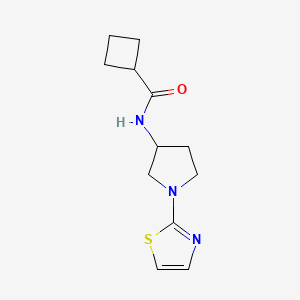
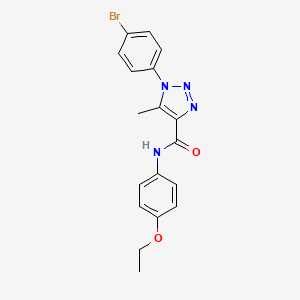
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2774620.png)
